Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone
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Overview
Description
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C15H12N4O4. It is a derivative of cinnamaldehyde, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using acetic acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone .
Industrial Production Methods: The process may involve the use of automated reactors and purification systems to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary amine is a common product.
Substitution: Various substituted hydrazones can be formed.
Scientific Research Applications
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is used in biochemical assays to detect the presence of aldehydes and ketones.
Medicine: Research is ongoing into its potential use as an antimicrobial and antitubercular agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of cinnamaldehyde, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate. This intermediate then undergoes elimination to form the hydrazone. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone, which is the primary site of reaction .
Comparison with Similar Compounds
- Cinnamaldehyde hydrazone
- 2,4-Dinitrophenylhydrazone
- Cinnamic aldehyde
Comparison: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is unique due to the presence of both the cinnamaldehyde and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. For example, while cinnamaldehyde hydrazone primarily reacts with carbonyl compounds, the addition of the 2,4-dinitrophenyl group enhances its reactivity and stability .
Properties
CAS No. |
20710-28-5 |
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Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+ |
InChI Key |
RLSRMSQNTNYDMC-LVVPDBGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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